(E)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-ETHOXYPHENYL)-N''-(4-METHYLBENZENESULFONYL)GUANIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-ETHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-ETHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of the Ethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with an ethoxyphenyl group using a suitable reagent.
Guanidination: The final step involves the formation of the guanidine moiety through the reaction of the intermediate with a guanidine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-ETHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
(E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-ETHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE has several scientific research applications, including:
Medicinal Chemistry: As a potential inhibitor of enzymes or receptors, it can be used in the development of new drugs.
Biological Studies: The compound can be used to study the biological pathways and mechanisms in which it is involved.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-ETHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby affecting the biological pathways in which they are involved.
Comparison with Similar Compounds
Similar Compounds
N’-Phenyl-N’'-(4-methylbenzenesulfonyl)guanidine: Similar structure but lacks the pyrimidine and ethoxyphenyl groups.
N’-(4,6-Dimethylpyrimidin-2-yl)-N’'-(4-methylbenzenesulfonyl)guanidine: Similar structure but lacks the ethoxyphenyl group.
Uniqueness
(E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-ETHOXYPHENYL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE is unique due to the presence of the ethoxyphenyl group, which may confer specific biological activity or chemical reactivity that is not observed in similar compounds.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-(2-ethoxyphenyl)-2-(4-methylphenyl)sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-5-30-20-9-7-6-8-19(20)25-22(26-21-23-16(3)14-17(4)24-21)27-31(28,29)18-12-10-15(2)11-13-18/h6-14H,5H2,1-4H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIJWCMFRRJSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=C(C=C2)C)NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C(=N\S(=O)(=O)C2=CC=C(C=C2)C)/NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.